molecular formula C25H24N4O6 B297486 2-(2-{4-[2-(3-methoxyanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide

2-(2-{4-[2-(3-methoxyanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide

Cat. No. B297486
M. Wt: 476.5 g/mol
InChI Key: NOTGQWXOMXVDBE-CVKSISIWSA-N
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Description

The chemical compound 2-(2-{4-[2-(3-methoxyanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide, also known as MAOEA, is a novel compound that has been synthesized and studied for its potential applications in scientific research.

Scientific Research Applications

2-(2-{4-[2-(3-methoxyanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. It has been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

Mechanism of Action

2-(2-{4-[2-(3-methoxyanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide has been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting this enzyme, 2-(2-{4-[2-(3-methoxyanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide may have potential therapeutic effects for diseases that are associated with imbalances in these neurotransmitters.
Biochemical and Physiological Effects:
2-(2-{4-[2-(3-methoxyanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the formation of amyloid-beta plaques in the brain (which are associated with Alzheimer's disease), and protect against oxidative stress (which is involved in the development of Parkinson's disease).

Advantages and Limitations for Lab Experiments

2-(2-{4-[2-(3-methoxyanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide has a number of advantages for lab experiments. It is relatively easy to synthesize and has been shown to have potential therapeutic effects for a variety of diseases. However, there are also some limitations to using 2-(2-{4-[2-(3-methoxyanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide in lab experiments. It is a relatively new compound and has not been extensively studied, so its safety and efficacy have not been fully established. Additionally, it may have off-target effects that could complicate experimental results.

Future Directions

There are a number of potential future directions for research on 2-(2-{4-[2-(3-methoxyanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide. One area of interest is the development of more potent and selective inhibitors of monoamine oxidase, which could have even greater therapeutic potential. Another area of interest is the investigation of the potential use of 2-(2-{4-[2-(3-methoxyanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide in combination with other drugs, which could enhance its therapeutic effects. Additionally, further studies are needed to establish the safety and efficacy of 2-(2-{4-[2-(3-methoxyanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide for use in humans.
In conclusion, 2-(2-{4-[2-(3-methoxyanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide is a novel compound that has potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully establish the safety and efficacy of 2-(2-{4-[2-(3-methoxyanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide for use in humans.

Synthesis Methods

2-(2-{4-[2-(3-methoxyanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide can be synthesized through a multi-step process that involves the condensation of 3-methoxyaniline with 2-oxoethyl benzoate, followed by the reaction of the resulting compound with 4-formylbenzoic acid hydrazide. The final step involves the reaction of the resulting hydrazone with 3-methoxybenzoyl chloride to form 2-(2-{4-[2-(3-methoxyanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide.

properties

Product Name

2-(2-{4-[2-(3-methoxyanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide

Molecular Formula

C25H24N4O6

Molecular Weight

476.5 g/mol

IUPAC Name

N//'-[(E)-[4-[2-(3-methoxyanilino)-2-oxoethoxy]phenyl]methylideneamino]-N-(3-methoxyphenyl)oxamide

InChI

InChI=1S/C25H24N4O6/c1-33-21-7-3-5-18(13-21)27-23(30)16-35-20-11-9-17(10-12-20)15-26-29-25(32)24(31)28-19-6-4-8-22(14-19)34-2/h3-15H,16H2,1-2H3,(H,27,30)(H,28,31)(H,29,32)/b26-15+

InChI Key

NOTGQWXOMXVDBE-CVKSISIWSA-N

Isomeric SMILES

COC1=CC=CC(=C1)NC(=O)COC2=CC=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC(=CC=C3)OC

SMILES

COC1=CC=CC(=C1)NC(=O)COC2=CC=C(C=C2)C=NNC(=O)C(=O)NC3=CC(=CC=C3)OC

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)COC2=CC=C(C=C2)C=NNC(=O)C(=O)NC3=CC(=CC=C3)OC

Origin of Product

United States

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